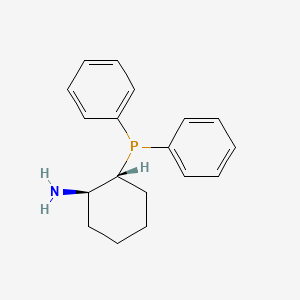
1,7-Naphthyridin-8(7H)-one
Overview
Description
1,7-Naphthyridin-8(7H)-one is a heterocyclic compound with the molecular formula C8H6N2O It is part of the naphthyridine family, which consists of bicyclic structures containing nitrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridin-8(7H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
1,7-Naphthyridin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with nitrogen atoms at different positions.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,7-Naphthyridin-8(7H)-one is unique due to its specific nitrogen atom positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for designing compounds with targeted activities and properties .
Properties
IUPAC Name |
7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQISVBYRDYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498385 | |
| Record name | 1,7-Naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-11-7 | |
| Record name | 1,7-Naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,7-naphthyridin-8(7H)-one derivatives?
A1: Two main synthetic strategies have been reported for the synthesis of 1,7-naphthyridin-8(7H)-ones:
- Cyclization of substituted pyridines: This approach utilizes readily available pyridine building blocks and constructs the naphthyridine core through a series of reactions. For instance, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was synthesized by reacting methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a methanol/potassium hydroxide solution. []
- Alkoxide-induced rearrangement of quinolinimidoacetamides: This method involves the rearrangement of quinoline derivatives to form the desired this compound scaffold. This strategy allows for the introduction of various substituents on the naphthyridine ring system. []
Q2: What are the key structural features of this compound derivatives, and how are they confirmed?
A2: 1,7-Naphthyridin-8(7H)-ones are characterized by a fused bicyclic ring system containing two nitrogen atoms. The presence of the carbonyl group at the 8-position and the nitrogen at the 7-position results in a characteristic lactam moiety. Structural confirmation of these compounds is typically achieved through spectroscopic techniques. Studies commonly employ a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide valuable information about the number and environment of hydrogen and carbon atoms within the molecule. [, ]
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique helps to analyze the electronic transitions within the molecule and provides insights into the presence of conjugated systems. []
- Infrared (IR) spectroscopy: IR spectroscopy is useful for identifying specific functional groups present in the molecule, such as the carbonyl group in the lactam moiety. [, ]
- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can aid in structural elucidation. []
Q3: What is the significance of hydrogen bonding in the solid-state structure of these compounds?
A: The presence of hydrogen bond donors and acceptors in 1,7-naphthyridin-8(7H)-ones influences their solid-state packing and potentially their physicochemical properties. For example, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one forms dimeric aggregates in the solid state through pairs of O—H⋯O hydrogen bonds. [] This intermolecular interaction can affect properties like solubility and melting point.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



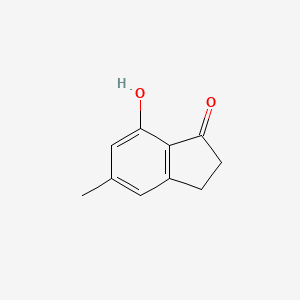
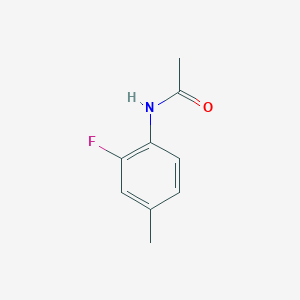


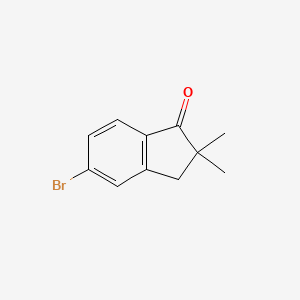
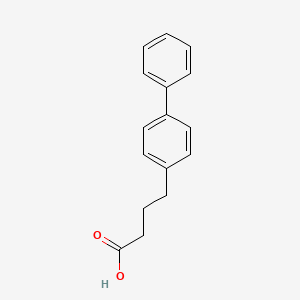
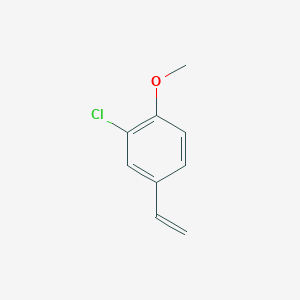



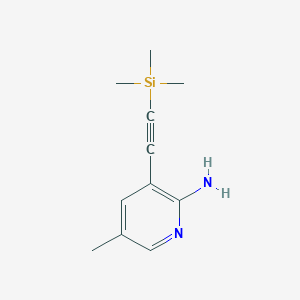
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
